4-(Cyclopent-3-ene-1-carboxamido)benzoic acid
Description
4-(Cyclopent-3-ene-1-carboxamido)benzoic acid is a benzoic acid derivative featuring a cyclopentene carboxamide substituent at the para position of the aromatic ring. This structural motif combines the carboxylic acid functionality of benzoic acid with the unsaturated cyclopentene ring, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-(cyclopent-3-ene-1-carbonylamino)benzoic acid |
InChI |
InChI=1S/C13H13NO3/c15-12(9-3-1-2-4-9)14-11-7-5-10(6-8-11)13(16)17/h1-2,5-9H,3-4H2,(H,14,15)(H,16,17) |
InChI Key |
UBJPWCMTAWWJLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopent-3-ene-1-carboxamido)benzoic acid typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopent-3-ene-1-carboxamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Cyclopent-3-ene-1-carboxamido)benzoic acid has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopent-3-ene-1-carboxamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and carboxylic acid groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Hydroxybenzoic Acid (CAS 99-96-7)
- Structure : A hydroxyl group replaces the cyclopentene carboxamide moiety at the para position.
- Key Properties :
- Contrast with Target Compound : The cyclopentene carboxamide group in the target compound likely reduces solubility but may enhance lipophilicity and membrane permeability, favoring biological interactions.
4-(4-Nitrobenzylideneamino)benzoic Acid
- Structure: Features a nitrobenzylideneamino group at the para position ().
- Key Properties: The nitro group (-NO₂) is strongly electron-withdrawing, increasing acidity (lower pKa) compared to 4-hydroxybenzoic acid. The conjugated imine (Schiff base) linkage may enable coordination with metal ions or participation in redox reactions.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: Contains a propenoic acid side chain and two hydroxyl groups on the benzene ring ().
- Key Properties :
- Antioxidant activity due to catechol (di-OH) structure.
- Extended conjugation enhances UV absorption, useful in photochemical applications.
- Contrast with Target Compound : The cyclopentene carboxamide group lacks hydroxyl substituents, likely reducing antioxidant capacity but offering a rigid, planar structure for crystal engineering or target-specific binding.
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid
- Structure: Contains a β-lactam (azetidinone) ring fused with a nitroaryl group (, Scheme 5).
- Key Properties: The β-lactam ring may confer antibiotic activity or susceptibility to enzymatic hydrolysis.
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